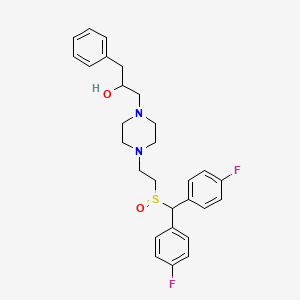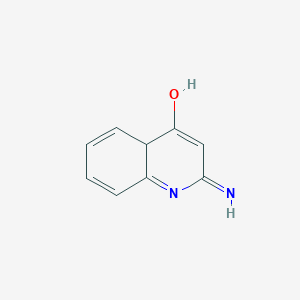![molecular formula C10H12Li2N5O7P B12366327 dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12366327.png)
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate is a complex chemical compound with a unique structure. This compound is characterized by the presence of multiple deuterium atoms, which are isotopes of hydrogen. The compound’s structure includes a phosphate group, a purine base, and a sugar moiety, making it a nucleoside phosphate derivative. The presence of deuterium atoms can significantly alter the compound’s chemical properties and behavior, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate involves multiple steps, including the incorporation of deuterium atoms into the molecule. The synthetic route typically starts with the preparation of the deuterated sugar moiety, followed by the attachment of the purine base and the phosphate group. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts, such as the purine base, sugar moiety, and phosphate group.
Aplicaciones Científicas De Investigación
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate has several scientific research applications:
Chemistry: The compound is used in studies involving isotopic labeling, which helps in understanding reaction mechanisms and pathways.
Biology: It is used in biological research to study the effects of deuterium on biological systems and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of deuterated drugs that may have improved pharmacokinetic properties.
Industry: It is used in the production of deuterated compounds for various industrial applications, including materials science and catalysis.
Mecanismo De Acción
The mechanism of action of dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate can be compared with other similar compounds, such as:
Deuterated nucleosides: These compounds also contain deuterium atoms and are used in similar research applications.
Non-deuterated nucleosides: These compounds lack deuterium atoms and may have different chemical and biological properties.
Phosphate derivatives: Compounds with similar phosphate groups can be compared to understand the influence of the phosphate group on the compound’s properties.
The uniqueness of this compound lies in its specific isotopic composition and the resulting effects on its chemical and biological behavior.
Propiedades
Fórmula molecular |
C10H12Li2N5O7P |
|---|---|
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,11+1,12+1,13+1,14+1,15+1,16D;;/hD3 |
Clave InChI |
XGWXZBYTNQYGLH-PRVTXFLXSA-L |
SMILES isomérico |
[2H]C1=[15N]C2=C([15N]1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])[15N]=C([15N](C2=O)[2H])[15N]([2H])[2H].[Li+].[Li+] |
SMILES canónico |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
![(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol](/img/structure/B12366300.png)

![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)



![6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366323.png)
